molecular formula C11H13N5O B1676807 Mpo-IN-28 CAS No. 37836-90-1

Mpo-IN-28

货号 B1676807
CAS 编号: 37836-90-1
分子量: 231.25 g/mol
InChI 键: ZJBMSSBTCGJZEE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击“快速查询”以从我们的专家团队获取报价。
  • 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

MPO-IN-28, also known as Compound 28, is an inhibitor of myeloperoxidase (MPO) with an IC50 of 44 nM . It is also an adenosine A2B receptor antagonist and a neuropeptide Y-like receptor 7 (NPYLR7) agonist . It has been used as a synthetic intermediate in the synthesis of Gram-positive bacterial DNA polymerase III inhibitors with antibacterial activity .


Molecular Structure Analysis

The molecular formula of MPO-IN-28 is C11H13N5O, and it has a molecular weight of 231.25 .


Chemical Reactions Analysis

MPO-IN-28 is an inhibitor of myeloperoxidase (MPO), a key enzyme involved in the production of reactive oxygen species by phagocytic cells . The reactions of the halogenating and peroxidase cycles of MPO are driven by substrate availability, reaction rates, and redox properties .


Physical And Chemical Properties Analysis

MPO-IN-28 is a solid compound with an off-white to light yellow color . It is soluble in DMSO but insoluble in water and ethanol . It has a molecular weight of 231.25 and a molecular formula of C11H13N5O .

科研应用

心血管疾病中的髓过氧化物酶

髓过氧化物酶(MPO)是一种白细胞源性酶,催化活性氧物种的形成,在炎症过程中导致组织损伤。MPO催化的反应与心血管疾病中的促动脉粥样硬化活动相关联,包括动脉粥样硬化过程的启动、传播和急性并发症。这使得MPO及其炎症途径成为动脉粥样硬化心血管疾病治疗干预的潜在靶点(Nicholls & Hazen, 2005)

髓过氧化物酶缺乏研究

髓过氧化物酶缺乏,无论是遗传性还是获得性,都涉及多形核白细胞(PMN)中过氧化物酶活性的缺乏。研究表明,存在一种导致MPO缺乏的转录前缺陷,为这种状况的分子基础提供了见解(Tobler et al., 1989)

髓过氧化物酶活性测量

已开发了一种生物发光测定法MAPS,用于测量人类血浆样本中的MPO活性。该测定法提供了一种快速且具有成本效益的替代方案,可用于确定MPO活性,在诊断心血管疾病和其他免疫或炎症性疾病中具有潜在应用(Goiffon, Martinez, & Piwnica-Worms, 2015)

髓过氧化物酶在中性粒细胞功能中的作用

MPO主要表达于中性粒细胞,对微生物杀伤至关重要。其在炎症性疾病中的作用突显了其作为治疗靶点的潜力。最近的研究表明,MPO缺乏可能夸大炎症反应,影响中性粒细胞的细胞因子产生等功能。这凸显了MPO在健康和疾病中的复杂作用(Aratani, 2018)

髓过氧化物酶在癌症预后中的作用

在乳腺癌中,肿瘤浸润MPO阳性中性粒细胞与更好的预后独立相关。这一发现将MPO阳性细胞浸润确立为乳腺癌患者总生存的重要预后生物标志(Zeindler et al., 2019)

Safety And Hazards

MPO-IN-28 is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes . It is very toxic if swallowed, irritating to skin, and poses a risk of serious damage to eyes . It is recommended to handle MPO-IN-28 with protective clothing, gloves, and eye/face protection .

未来方向

MPO-IN-28 has potential therapeutic applications. For example, it has been suggested that MPO inhibition may represent a novel candidate treatment strategy against MSA-like neurodegeneration acting through its anti-inflammatory and anti-oxidative properties . Additionally, targeting MPO could be a promising strategy for alleviating ischemic brain injury .

Relevant Papers

One paper published on Research Square Print on September 6th, 2022, used MPO-IN-28 . Other papers have discussed the role of myeloperoxidase (MPO) in various contexts .

性质

IUPAC Name

2-(7-methoxy-4-methylquinazolin-2-yl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O/c1-6-8-4-3-7(17-2)5-9(8)15-11(14-6)16-10(12)13/h3-5H,1-2H3,(H4,12,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJBMSSBTCGJZEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC(=CC2=NC(=N1)N=C(N)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(7-Methoxy-4-methylquinazolin-2-yl)guanidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mpo-IN-28
Reactant of Route 2
Mpo-IN-28
Reactant of Route 3
Mpo-IN-28
Reactant of Route 4
Mpo-IN-28
Reactant of Route 5
Mpo-IN-28
Reactant of Route 6
Mpo-IN-28

Citations

For This Compound
4
Citations
FM Bright, B Clark, O Jay… - Journal of Applied …, 2021 - journals.physiology.org
… Conversely, a more even pacing profile was observed in 13, 20, and 28C, despite a significantly lower MPO in 28C relative to 13C and 20C (Fig. 1B). …
Number of citations: 7 journals.physiology.org
A Teo, LLY Chan, C Cheung, PY Chia… - Communications …, 2023 - nature.com
… When convalescent plasma was incubated with HAEC treated with MPO-IN-28, we observed reduced sydencan-1 shedding (non-severe: 0.73 (0.51) ng/ml, p = 0.05; severe: 3.13 (1.82) …
Number of citations: 2 www.nature.com
DV Jeyaraju, M Alapa, A Polonskaia, A Risueño… - …, 2020 - haematologica.org
… To test this hypothesis, we used an inhibitor of MPO, MPO-IN-28 (31) and treated OCI-AML20 cells with MPO-IN-28 and the both the Aza doses. Inhibition of MPO countered the …
Number of citations: 4 www.haematologica.org
R Sghiri, M Ouertani, HB Hsine, I Slim, L Chaieb… - Pathologie …, 2009 - Elsevier
Des vascularites à anticorps anticytoplasme des polynucléaires neutrophiles (ANCA) ont été rapportées avec le traitement par les antithyroïdiens de synthèse notamment avec le …
Number of citations: 11 www.sciencedirect.com

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。